molecular formula C6H4BrN3 B1206681 5-Bromoimidazo[1,2-a]pyrazine CAS No. 87597-26-0

5-Bromoimidazo[1,2-a]pyrazine

Cat. No.: B1206681
CAS No.: 87597-26-0
M. Wt: 198.02 g/mol
InChI Key: VNOIGNRRWFGLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H4BrN3 It is a derivative of imidazo[1,2-a]pyrazine, where a bromine atom is substituted at the 5th position of the pyrazine ring

Mechanism of Action

Target of Action

5-Bromoimidazo[1,2-a]pyrazine primarily targets phosphodiesterase and beta-adrenergic receptors . These targets play a crucial role in various biological processes. Phosphodiesterase is involved in breaking down cyclic nucleotides, while beta-adrenergic receptors are part of the sympathetic nervous system and are activated by epinephrine and norepinephrine.

Mode of Action

The compound interacts with its targets by inhibiting their function . By inhibiting phosphodiesterase, it prevents the breakdown of cyclic nucleotides, leading to an increase in their levels. The inhibition of beta-adrenergic receptors can lead to various physiological changes, including relaxation of smooth muscle in the airways.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of this compound’s action is the modulation of the activity of its target proteins, leading to changes at the molecular and cellular levels. For example, the inhibition of phosphodiesterase can lead to an increase in the levels of cyclic nucleotides, affecting various cellular processes. The inhibition of beta-adrenergic receptors can lead to relaxation of smooth muscle in the airways, showing antibronchospastic activity in vitro .

Biochemical Analysis

Biochemical Properties

5-Bromoimidazo[1,2-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of phosphodiesterase and beta-adrenergic receptors . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase, an enzyme responsible for breaking down cyclic nucleotides, thereby affecting signal transduction pathways. Additionally, this compound interacts with beta-adrenergic receptors, which are involved in the regulation of heart rate and muscle relaxation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits antibronchospastic activity in vitro, indicating its potential in respiratory therapies . Furthermore, its interaction with phosphodiesterase and beta-adrenergic receptors suggests its role in regulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits phosphodiesterase by binding to its active site, preventing the breakdown of cyclic nucleotides. This inhibition leads to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular processes. Additionally, this compound modulates beta-adrenergic receptors, affecting their signaling pathways and influencing physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibronchospastic activity. At higher doses, it may cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Identifying these localization signals and understanding their impact on the compound’s function can provide insights into its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) in solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include TBHP, I2, and various nucleophiles. Reaction conditions typically involve moderate temperatures and solvents like toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the electronic effects imparted by the bromine atom

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOIGNRRWFGLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236499
Record name 5-Bromoimidazo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-26-0
Record name 5-Bromoimidazo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087597260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromoimidazo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoimidazo[1,2-a]pyrazine
Reactant of Route 2
5-Bromoimidazo[1,2-a]pyrazine
Reactant of Route 3
5-Bromoimidazo[1,2-a]pyrazine
Reactant of Route 4
Reactant of Route 4
5-Bromoimidazo[1,2-a]pyrazine
Reactant of Route 5
Reactant of Route 5
5-Bromoimidazo[1,2-a]pyrazine
Reactant of Route 6
Reactant of Route 6
5-Bromoimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.